Welcome to the BenchChem Online Store!
molecular formula C9H12O2 B8339860 Methyl norbornenecarboxylate

Methyl norbornenecarboxylate

Cat. No. B8339860
M. Wt: 152.19 g/mol
InChI Key: RNWDNEVYZAPIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07442752B2

Procedure details

DCPD (Aldrich, 256.5 mL, 1.9 mol), methyl acrylate (Aldrich, 405 mL, 4.5 mol), and hydroquinone (3.2 g, 0.03 mol) were put in a 2 L autoclave. After heating to 180° C., reaction was carried out for 6 hours while stirring the autoclave at 300 rpm. After the reaction was completed, the reaction mixture was cooled down and transferred to a distillation unit. The reaction mixture was distilled at 1 torr using a vacuum pump at 50° C. to obtain the product (yield: 86%). The molar ratio (mol %) of exo/endo isomers of the product was 52:48.
Name
Quantity
256.5 mL
Type
reactant
Reaction Step One
Quantity
405 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C1[CH:5]2[C@@H:6]3[CH:10]=[CH:9][C@H:8]([CH:4]2C=C1)[CH2:7]3.[C:11]([O:15][CH3:16])(=[O:14])C=C.C1(C=CC(O)=CC=1)O>>[CH3:16][O:15][C:11]([C:6]12[CH2:7][CH:8]([CH2:4][CH2:5]1)[CH:9]=[CH:10]2)=[O:14]

Inputs

Step One
Name
Quantity
256.5 mL
Type
reactant
Smiles
C1C=CC2C1[C@H]3C[C@@H]2C=C3
Step Two
Name
Quantity
405 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
while stirring the autoclave at 300 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled at 1 torr
CUSTOM
Type
CUSTOM
Details
at 50° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C12C=CC(CC1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.